![molecular formula C16H36N2 B3058932 1,16-Hexadecanediamine CAS No. 929-94-2](/img/structure/B3058932.png)
1,16-Hexadecanediamine
Overview
Description
1,16-Hexadecanediamine is a chemical compound with the molecular formula C16H36N2 and a molecular weight of 256.47 . It is synthesized from 1,16-Hexadecanediol and 1,16-bis (4-methylbenzenesulfonate) .
Synthesis Analysis
The synthesis of 1,16-Hexadecanediamine involves the conversion of 1,16-Hexadecanediol to 1,16-bis (4-methylbenzenesulfonate), which is then converted to 1,16-Hexadecanediamine . More detailed information about the synthesis process can be found in relevant scientific papers .Molecular Structure Analysis
The molecular structure of 1,16-Hexadecanediamine can be analyzed using various techniques such as electron diffraction . The molecule has a linear structure with two amine groups at the ends of a 16-carbon chain .Physical And Chemical Properties Analysis
1,16-Hexadecanediamine has a molecular weight of 256.47 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases . The compound’s properties can be influenced by factors such as temperature and pressure .Scientific Research Applications
Phase Transition Properties
1,16-Hexadecanediamine has been studied for its phase transition properties. Kobayashi and Nakamura (1995) found that 1,16-hexadecanediol, a related compound, exhibits a solid-solid phase transition. This study involved X-ray diffraction experiments and dielectric constant measurements, suggesting the high-temperature phase of this compound is a rotator phase similar to n-higher alcohols (Kobayashi & Nakamura, 1995).
Conversion to α,ω-Dioic Acids
The conversion of hexadecane to α,ω-dioic acids, including 1,16-hexadecanedioic acid, was catalyzed by cytochrome P450 52A3, as researched by Scheller et al. (1998). They showed the sequential monooxygenation reactions from n-alkanes to α,ω-dioic acids, demonstrating high regioselectivity in this process (Scheller et al., 1998).
Synthesis Methods
Schultz, Machulla, and Feinendegen (1989) synthesized 1-14C-17-iodoheptadecanoic acid using 1,16-diiodohexadecane obtained from 1,16-hexadecanediol. This synthesis method offers insights into the applications of 1,16-hexadecanediamine in radiochemical studies (Schultz, Machulla, & Feinendegen, 1989).
Crystal Structure Formation
1,16-Hexadecanediamine influences the formation of crystal structures in certain compounds. Kobayashi, Yamamoto, and Nakamura (1995) investigated the crystal and molecular structure of 1,16-dibromohexadecane, highlighting the effect of terminal groups in α,ω-disubstituted n-alkanes on crystal structures (Kobayashi, Yamamoto, & Nakamura, 1995).
properties
IUPAC Name |
hexadecane-1,16-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCASULPHYKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCN)CCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558945 | |
Record name | Hexadecane-1,16-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecane-1,16-diamine | |
CAS RN |
929-94-2 | |
Record name | Hexadecane-1,16-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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